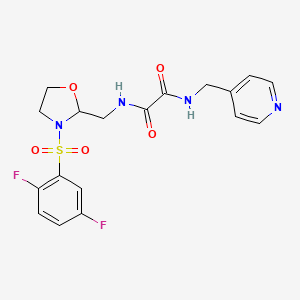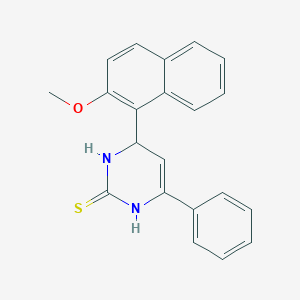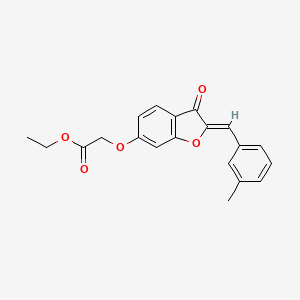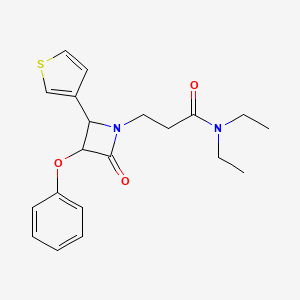
N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide” is a complex organic compound. It contains functional groups such as amide, ether, and thiophene, which are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Cytotoxic Evaluation and Antitumor Agents
- Design and Synthesis for Antitumor Activity : Compounds with similar structural features have been designed and synthesized, showing high efficacy against resistant cell lines such as melanoma, ovarian, and glioblastoma, by inhibiting topoisomerase II-mediated relaxation of DNA and inducing cell cycle arrest and differentiation in cancer cells (Gomez-Monterrey et al., 2011).
- Antimicrobial and Antitumor Applications : Novel derivatives have been synthesized, displaying significant antimicrobial and antitumor activities. These compounds' mechanisms often involve interaction with cellular targets leading to the inhibition of growth or inducing apoptosis in cancerous cells (Halve, Bhadauria, & Dubey, 2007).
Herbicidal Activity
- Synthesis and Evaluation for Herbicidal Activity : New substituted s-triazinoxy phenoxy propanates have been synthesized, displaying high inhibitory activity against certain plants, showcasing the potential for the development of new herbicides (Sun Lin-ying, 2009).
Material Science Applications
- Soluble Polyetherimides : Studies have focused on the synthesis of phosphinated compounds for the development of soluble polyetherimides, indicating applications in material science, particularly in creating materials with good thermal stability and flame retardancy (Lin, Chang, & Cheng, 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N,N-diethyl-3-(2-oxo-3-phenoxy-4-thiophen-3-ylazetidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-21(4-2)17(23)10-12-22-18(15-11-13-26-14-15)19(20(22)24)25-16-8-6-5-7-9-16/h5-9,11,13-14,18-19H,3-4,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGITEZXBSNXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN1C(C(C1=O)OC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

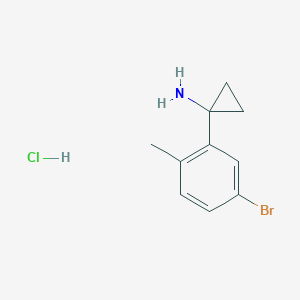

![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2927055.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2927058.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2927061.png)
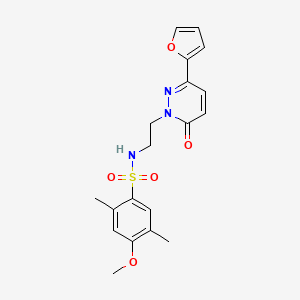

![N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide](/img/structure/B2927065.png)
![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2927068.png)
![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2927070.png)
